molecular formula C9H12O B096170 (R)-(+)-2-Phenyl-1-propanol CAS No. 19141-40-3

(R)-(+)-2-Phenyl-1-propanol

Cat. No.: B096170
CAS No.: 19141-40-3
M. Wt: 136.19 g/mol
InChI Key: RNDNSYIPLPAXAZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Phenyl-1-propanol is an organic compound with the molecular formula C9H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in the synthesis of various pharmaceuticals and fragrances due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Phenyl-1-propanol can be synthesized through several methods. One common approach is the reduction of ®-2-Phenyl-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, ®-2-Phenyl-1-propanol is often produced via catalytic hydrogenation of ®-2-Phenyl-1-propanone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Types of Reactions:

    Oxidation: ®-2-Phenyl-1-propanol can be oxidized to ®-2-Phenyl-1-propanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to ®-2-Phenyl-1-propanamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetone at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM) at low temperatures.

Major Products:

    Oxidation: ®-2-Phenyl-1-propanone

    Reduction: ®-2-Phenyl-1-propanamine

    Substitution: ®-2-Phenyl-1-chloropropane

Scientific Research Applications

®-2-Phenyl-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the production of drugs that target specific enzymes and receptors in the body.

    Industry: ®-2-Phenyl-1-propanol is used in the fragrance industry to create perfumes and other scented products.

Mechanism of Action

The mechanism of action of ®-2-Phenyl-1-propanol largely depends on its application. In pharmaceutical contexts, it may act as an intermediate that interacts with specific enzymes or receptors, leading to the desired therapeutic effect. The molecular targets and pathways involved can vary widely based on the final product synthesized from this compound.

Comparison with Similar Compounds

  • (S)-2-Phenyl-1-propanol
  • 2-Phenylethanol
  • 1-Phenyl-2-propanol

Comparison: ®-2-Phenyl-1-propanol is unique due to its specific chiral configuration, which can impart different biological activities compared to its enantiomer (S)-2-Phenyl-1-propanol. Additionally, its structure allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2R)-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNSYIPLPAXAZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172657
Record name 2-Phenyl-1-propanol, (+-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19141-40-3
Record name (+)-2-Phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19141-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1-propanol, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-1-propanol, (+-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-1-PROPANOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7U4Y35UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone (XLI, Isomer I, 2.651 g, 8.57 mmol) in THF (10 ml) is added dropwise to a cooled slurry of lithium aluminum hydride (0.3518 g, 9.27 mmol) in THF (10 ml). After the mixture had stirred for 28 min at 0°, water (0.35 ml) is added and the mixture is stirred for 15 min. Sodium hydroxide (15% aqueous solution, 0.35 ml) is added and again the mixture is allowed to stir for 15 min. After the final addition of water (1.05 ml), the salts are removed by filtration and washed with ether. The combined filtrates are washed with saline, dried over magnesium sulfate and concentrated. The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85). The appropriate fractions are pooled and concentrated to give 2-phenylpropanol (XLIII, Isomer Ia), NMR (CDCl3) 1.28, 1.35, 2.95, 3.71 and 7.26 δ.
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3518 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
0.35 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.05 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

(1st step). 1,340 parts of 2-phenylpropanal, 450 parts of formamide, 95 parts of p-toluenesulfonic acid and 420 parts by volume of cyclohexane are refluxed for 41/2 hours at 95°-98° C. in a stirred apparatus equipped with a reflux condenser and water separator; 144 parts of water are separated off. The reaction mixture is subjected to fractional distillation. The distillate is extracted with 500 parts by volume of ether. Distillation of the ether extract under reduced pressure gives 118 parts of unconverted 2-phenylpropanol, whilst crystallization of the extraction residue and the distillation residue gives 947 parts of N-(2-phenyl-prop-1-enyl)-formamide, corresponding to a yield of 64.5% of theory, based on 2-phenylpropanol converted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-2-Phenyl-1-propanol
Reactant of Route 2
(R)-(+)-2-Phenyl-1-propanol
Reactant of Route 3
(R)-(+)-2-Phenyl-1-propanol
Reactant of Route 4
(R)-(+)-2-Phenyl-1-propanol
Reactant of Route 5
(R)-(+)-2-Phenyl-1-propanol
Reactant of Route 6
(R)-(+)-2-Phenyl-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.